molecular formula C8H2N4O6 B150015 5,7-Dinitroquinoxaline-2,3-dione CAS No. 125910-83-0

5,7-Dinitroquinoxaline-2,3-dione

Cat. No. B150015
M. Wt: 250.12 g/mol
InChI Key: MJMJVOWTLOXTME-UHFFFAOYSA-N
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Description

5,7-Dinitroquinoxaline-2,3-dione, also known as DNQX, is a quinoxaline derivative . It is a competitive antagonist at AMPA and kainate receptors, two ionotropic glutamate receptor (iGluR) subfamilies . It is used in a variety of molecular biology subfields, notably neurophysiology, to assist researchers in determining the properties of various types of ion channels and their potential applications in medicine .


Molecular Structure Analysis

The molecular formula of 5,7-Dinitroquinoxaline-2,3-dione is C8H4N4O6 . Its molecular weight is 252.14 g/mol . The structure includes a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .


Physical And Chemical Properties Analysis

5,7-Dinitroquinoxaline-2,3-dione is a solid compound . Its molecular weight is 252.14 g/mol . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Neuropharmacological Studies

5,7-Dinitroquinoxaline-2,3-dione (DNQX) has been extensively studied in the context of neuropharmacology. Collins and Buckley (1989) discovered that DNQX acts as a competitive antagonist against responses evoked by kainate and quisqualate in the mouse olfactory cortex, indicating its potential role in influencing synaptic transmissions and neural signaling Collins & Buckley, 1989.

Applications in Neuroscience Research

DNQX has also been applied in various neuroscience research contexts. For instance, Yuan et al. (1998) demonstrated that DNQX influenced the development of oligodendrocytes in rat cerebellar tissue slices, highlighting its role in modulating glial proliferation and differentiation Yuan et al., 1998.

Studies on Epilepsy and Antiepileptic Effects

Liu and Cheng (1997) explored the effects of DNQX on epilepsy induced by benzylpenicillin in rats. Their findings suggest that DNQX could partially inhibit epileptic activity, indicating its potential therapeutic applications in epilepsy Liu & Cheng, 1997.

Role in Neuroprotective Studies

Copin et al. (1998) investigated the role of DNQX in preventing necrosis in cultured neurons subjected to oxygen deprivation. Their research suggests that while DNQX can prevent necrosis, it allows neurons to undergo apoptosis, which could be significant in studying ischemic brain injury Copin et al., 1998.

Investigations into Auditory and Visual Processes

DNQX has been used to study neurotransmission in sensory systems. Littman et al. (1989) found that DNQX suppresses hair cell-to-auditory nerve transmission, indicating its role in auditory processing Littman et al., 1989. Similarly, Kay and Ikeda (1989) observed that DNQX inhibits the visually driven response of sustained ganglion cells in the cat retina, further demonstrating its significance in visual processing Kay & Ikeda, 1989.

properties

IUPAC Name

5,7-dinitroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMJVOWTLOXTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154993
Record name 5,7-Dinitroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dinitroquinoxaline-2,3-dione

CAS RN

125910-83-0
Record name 5,7-Dinitroquinoxaline-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dinitroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
V Varga, R Janáky, I Holopainen, SS Oja… - Neurochemical …, 1995 - Springer
γ-l-Glutamylglutamate (LGG), an endogenous constituent of the brain, reduced the glutamateevoked increase in intracellular Ca 2+ in cultured cerebellar granule cells. The extent and …
Number of citations: 3 link.springer.com
Y Yoneda, T Suzuki, K Ogita… - Journal of …, 1993 - Wiley Online Library
Pretreatment with Triton X‐100 more than doubled the binding of radiolabeled 5,7‐dichlorokynurenic acid (DCKA), a proposed antagonist at a glycine (Gly) recognition domain on the N…
Number of citations: 56 onlinelibrary.wiley.com
A Bisaga, P Krzascik, E Jankowska, W Palejko… - European journal of …, 1993 - Elsevier
Selected antagonists of N-methyl-D-aspartate (NMDA) and (S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, acting through different recognition …
Number of citations: 37 www.sciencedirect.com
J MIYAZAKI, S NAKANISHI, H JINGAMI - Biochemical Journal, 1999 - portlandpress.com
N-Methyl-D-aspartate receptor channels are composed of an NR1 subunit and at least one of the NR2 subunits (NR2A-D). Activation of the N-methyl-D-aspartate receptor requires the …
Number of citations: 49 portlandpress.com
KA Keefe, CR Gerfen - Neuroscience, 1999 - Elsevier
Administration of selective agonists of D, dopamine receptors increases immediate early gene expression in striatal neurons, a response which is particularly robust in the dopamine-…
Number of citations: 15 www.sciencedirect.com
R Janáky, CA Shaw, V Varga, A Hermann, R Dohovics… - Neuroscience, 1999 - Elsevier
Glutathione (γ-glutamylcysteinylglycine) is a neuromodulator at glutamate receptors, but may also act as a neurotransmitter at sites of its own. The Na + -independent binding of [ 3 H]…
Number of citations: 44 www.sciencedirect.com
E Pralong, JD Millar, D Lodge - Neuroscience letters, 1992 - Elsevier
The potency, specificity and reversibility of various presumed glycine site N- methyl- d -aspartate (NMDA) antagonists was studied on neonatal rat spinal cord using the grease gap …
Number of citations: 13 www.sciencedirect.com
JC Randle, T Guet, C Bobichon, C Moreau… - Molecular …, 1992 - Citeseer
The inhibitory potencies at excitatory amino acid (EAA) receptors of 11 quinoxaline derivatives were evaluated in two-electrode voltage-clamp recordings of Xenopus oocytes injected …
Number of citations: 49 citeseerx.ist.psu.edu
JCR Randle, T Guet, A Cordi, JM Lepagnol - European journal of …, 1992 - Elsevier
We evaluated the inhibitory potencies at excitatory amino acid receptors of 2,3-dihydroxy-7-sulfamoyl-benzo[f]quinoxaline (BQX) and its 6-nitro derivative, NBQX. Currents activated by …
Number of citations: 63 www.sciencedirect.com
Organizers, Abstracts of communications of the … - Neurochemical …, 1992 - Springer
605 was markedly enhanced by prior treatment with Triton X-100 in brain synaptic membranes. The binding reached a plateau within 60 min at 2~ while elevation of temperature from 2…
Number of citations: 0 link.springer.com

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